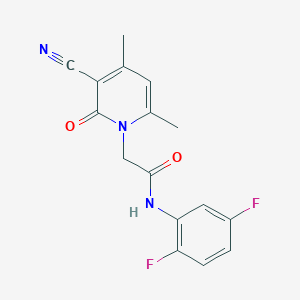

2-(3-氰基-4,6-二甲基-2-氧代吡啶-1(2H)-基)-N-(2,5-二氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide, also known as DPA-714, is a novel ligand that binds specifically to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism and is upregulated in response to various pathological conditions such as neuroinflammation, oxidative stress, and cell damage. DPA-714 has been extensively studied for its potential applications in neuroimaging, neuroprotection, and neuroinflammation.

科学研究应用

抗菌活性

杂环化合物的合成:合成了包含安替比林部分的化合物,其复杂程度与查询化合物相似,并评估了它们的抗菌性能。这些研究探索了具有潜在抗菌应用的新型杂环化合物的产生,展示了此类化合物的化学多功能性和潜在生物学相关性 (Bondock、Rabie、Etman 和 Fadda,2008)。

抗菌衍生物:使用类似的起始材料,对与噻吩环稠合的嘧啶酮和恶嗪酮衍生物的研究表明,其中许多化合物表现出良好的抗菌和抗真菌活性。这表明结构相关化合物在抗菌药物开发中的潜力 (Hossan、Abu-Melha、Al-Omar 和 Amr,2012)。

缓蚀

- 缓蚀剂:已经合成并评估了乙酰胺的衍生物,包括异噁唑烷和异噁唑啉,以抑制腐蚀的能力,展示了此类化合物在酸性和油性介质环境中保护金属免受腐蚀的应用 (Yıldırım 和 Cetin,2008)。

抗肿瘤活性

- 杂环化学中的氰基乙酰胺:对氰基乙酰胺(查询化合物中存在的官能团)的研究突出了其在合成具有已评估的抗肿瘤和抗氧化活性的新型苯并噻吩中的作用。这说明了在开发新的治疗剂中使用复杂乙酰胺的潜力 (Bialy 和 Gouda,2011)。

作用机制

Target of Action

CCG-84499, also known as 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,5-difluorophenyl)acetamide, primarily targets the Regulator of G protein signaling (RGS) proteins . RGS proteins play a crucial role in modulating the activity of G protein subunits following G protein-coupled receptor activation .

Mode of Action

CCG-84499 inhibits the function of RGS4, a member of the RGS protein family, through the covalent modification of two spatially distinct cysteine residues on RGS4 . The modification of Cys132, located near the RGS/Gα interaction surface, modestly inhibits Gα binding and GTPase acceleration . Additionally, the modification of Cys148, a residue located on the opposite face of RGS4, can disrupt RGS/Gα interaction through an allosteric mechanism that almost completely inhibits the Gα–RGS protein–protein interaction .

Biochemical Pathways

The inhibition of RGS4 by CCG-84499 affects the G protein signaling pathway . By inhibiting the GTPase-accelerating protein activity of RGS4, CCG-84499 prolongs the active state of the G protein, thereby enhancing the downstream signaling .

Result of Action

The inhibition of RGS4 by CCG-84499 leads to an enhanced G protein signaling . This could potentially influence various physiological processes regulated by G protein-coupled receptors, including neurotransmission, immune response, and cell growth .

属性

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,5-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2/c1-9-5-10(2)21(16(23)12(9)7-19)8-15(22)20-14-6-11(17)3-4-13(14)18/h3-6H,8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEVAKAFXNJDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)F)F)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,5-difluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)

![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)